molecular formula C16H22BrNO2 B2550497 tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate CAS No. 1476776-55-2

tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate

Cat. No.: B2550497
CAS No.: 1476776-55-2
M. Wt: 340.261
InChI Key: WRSHWNCUNYWQBB-CYBMUJFWSA-N
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Description

tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate is a compound that belongs to the class of organic compounds known as piperidines. This compound is notable for its bromophenyl group, which is attached to a piperidine ring. It is often used in chemical and pharmaceutical research due to its distinct structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate typically involves the reaction between tert-butyl carbamate and (3S)-3-(4-bromophenyl)piperidine under conditions that facilitate the formation of the piperidine ring with the appropriate substituents. Specific catalysts and solvents may be used to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The processes may utilize advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and higher throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate can undergo a variety of chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to introduce new functional groups.

  • Reduction: The piperidine ring or the bromophenyl group can be reduced under specific conditions.

  • Substitution: Halogen atoms in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminium hydride), and nucleophiles (like sodium methoxide). The conditions vary depending on the desired reaction, ranging from room temperature to elevated temperatures, and using solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions are often derivatives of the original compound, with modifications to the bromophenyl or piperidine moieties. For example, oxidation can yield a carboxylic acid derivative, while substitution might introduce an amine or ester group.

Scientific Research Applications

tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate has a wide range of applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in studies investigating the binding affinity of piperidine derivatives to various biological targets.

  • Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

  • Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The bromophenyl group and the piperidine ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3s)-3-(4-chlorophenyl)-piperidine-1-carboxylate: Similar structure with a chlorine atom instead of a bromine.

  • tert-Butyl (3s)-3-(4-fluorophenyl)-piperidine-1-carboxylate: Substituted with a fluorine atom.

  • tert-Butyl (3s)-3-(4-methylphenyl)-piperidine-1-carboxylate: Contains a methyl group instead of a halogen.

Uniqueness

The uniqueness of tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate lies in its bromine substituent, which can participate in various chemical reactions that are not feasible with other halogens or substituents

Properties

IUPAC Name

tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSHWNCUNYWQBB-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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